Finasteride-d9 Finasteride-d9 Finasteride-d9 is intended for use as an internal standard for the quantification of finasteride by GC- or LC-MS. Finasteride is a 4-azasteroid competitive inhibitor of 5α-reductase type II (IC50 = 4.2 nM) and a derivative of testosterone. It is 100-fold selective for 5α-reductase type II over type I. Finasteride (10 µM) does not affect the growth of androgen-refractory PC3 prostate cancer cells but increases the protein levels of Nrf2 and heme oxygenase-1 (HO-1). It decreases prostatic diameter and volume, as well as dihydrotestosterone, but not testosterone, serum levels in dogs with spontaneous benign prostatic hypertrophy when administered at doses of 0.1 and 0.5 mg/kg. Finasteride reduces testosterone-induced type I procollagen and TGF-β1 protein levels in cultured human scalp dermal fibroblasts in a model of androgenic alopecia when applied at a concentration of 0.1 μM. Formulations containing finasteride have been used in the treatment of benign prostatic hyperplasia and androgenic alopecia in men.

Brand Name: Vulcanchem
CAS No.:
VCID: VC20751589
InChI: InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3
SMILES: CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C
Molecular Formula: C23H36N2O2
Molecular Weight: 381.6 g/mol

Finasteride-d9

CAS No.:

Cat. No.: VC20751589

Molecular Formula: C23H36N2O2

Molecular Weight: 381.6 g/mol

* For research use only. Not for human or veterinary use.

Finasteride-d9 -

Molecular Formula C23H36N2O2
Molecular Weight 381.6 g/mol
IUPAC Name (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Standard InChI InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3
Standard InChI Key DBEPLOCGEIEOCV-BSRKVXQGSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C
SMILES CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C
Canonical SMILES CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

What is Finasteride-d9?

Finasteride-d9 is a deuterated form of finasteride, a drug used to treat benign prostatic hyperplasia and androgenetic alopecia in men . Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen, in the molecule . Finasteride-d9 is intended for use as an internal standard for the quantification of finasteride by GC- or LC-MS .

  • Molecular Formula: C23H27D9N2O2

  • Molecular Weight: 381.6 g/mol

  • CAS Number: 1131342-85-2

Finasteride, the non-deuterated form, is a 4-azasteroid competitive inhibitor of 5alpha-reductase type II (IC50 = 4.2 nM) and a derivative of testosterone . It is highly selective for 5alpha-reductase type II over type I .

Role as an Internal Standard

In analytical methods like GC-MS or LC-MS, Finasteride-d9 serves as an internal standard due to its close structural resemblance to finasteride, facilitating reliable and accurate quantification . The deuterated form of Finasteride is added to the sample at a known concentration, which helps correct for variations in sample preparation, injection volume, and ionization efficiency .

Finasteride and its Mechanism of Action

Finasteride reduces prostatic DHT levels and serum DHT levels .

  • Inhibits type II 5α-reductase, which is found primarily in the prostate .

  • Chronic treatment may affect type I 5α-reductase, found in sebaceous glands and the liver .

  • Forms a stable complex with the enzyme 5α-reductase .
    Dutasteride is a "dual" 5α-reductase type 1 and 2 inhibitor, developed to lower the levels of DHT further, achieving ~94% reduction in DHT compared with ~70–80% suppression by finasteride .

Studies and Research Findings

Finasteride has been studied for its effects on androgenetic alopecia and benign prostatic hyperplasia .

  • Finasteride reduces testosterone-induced type I procollagen and TGF-beta1 protein levels in cultured human scalp dermal fibroblasts in a model of androgenic alopecia when applied at a concentration of 0.1 µM .

  • Finasteride (10 µM) does not affect the growth of androgen-refractory PC3 prostate cancer cells but increases the protein levels of Nrf2 and heme oxygenase-1 (HO-1) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator